3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid often involves complex reactions, including Fischer esterification and reduction processes. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification is a process that can be adapted for similar compounds. This involves a one-pot reaction that can produce workable yields within a short period, highlighting the efficiency of such synthetic methods for related compounds (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
The molecular structure of compounds like 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid is characterized by complex interactions, such as hydrogen bonding, which play a crucial role in their stability and reactivity. For instance, in similar compounds, molecules are linked into chains or sheets by a combination of N-H...O and C-H...O hydrogen bonds, which significantly influence their molecular-electronic structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactivity of 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid and related compounds is influenced by their functional groups and molecular structure. Reactions such as esterification, nitration, and reduction are common in their synthesis and modification. These reactions are pivotal in altering their chemical properties for specific applications, such as in the development of liquid crystalline materials or as intermediates in pharmaceutical synthesis (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).
Scientific Research Applications
Polyaniline Doping
Benzoic acid derivatives, including 3-methylbenzoic acid and 4-methylbenzoic acid, have been explored as dopants for polyaniline, a conducting polymer. This research highlights the potential of benzoic acid derivatives in modifying the electrical conductivity and structural properties of polyaniline, which could have implications for the development of advanced materials for electronics and sensors (Amarnath & Palaniappan, 2005).
Synthesis of Aminobenzoic Acid
The synthesis of 3-aminobenzoic acid, a derivative related to the query compound, underscores the versatility of nitrobenzoic acids as intermediates in producing compounds for medicinal and industrial applications. Such processes are fundamental in the manufacture of dyes and pharmaceuticals, indicating the broader relevance of nitrobenzoic acid derivatives in synthetic organic chemistry (Qun, 2010).
Antimicrobial and Antileishmanial Activities
Research into new nitroaromatic compounds, including derivatives of benzoic acid, has demonstrated significant potential in the development of new antimicrobial and antileishmanial agents. The presence of nitro groups in these compounds plays a crucial role in their biological activity, which could lead to the development of novel treatments for parasitic infections (Dias et al., 2015).
Material Science Applications
In material science, benzoic acid derivatives have been evaluated as sensitizers for the luminescence of lanthanides, such as Eu(III) and Tb(III). These studies contribute to the development of materials with potential applications in lighting, displays, and bioimaging, highlighting the utility of benzoic acid derivatives in enhancing the functional properties of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
properties
IUPAC Name |
3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-4-2-7-12(15(19)20)13(9)16-14(18)10-5-3-6-11(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBEXCSOSISBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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